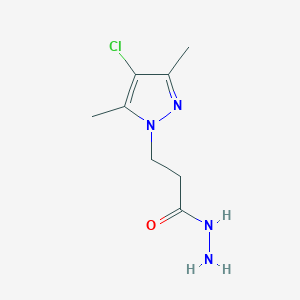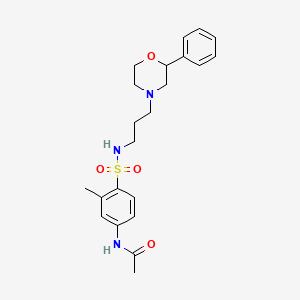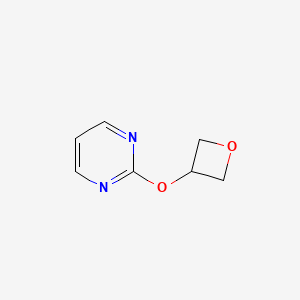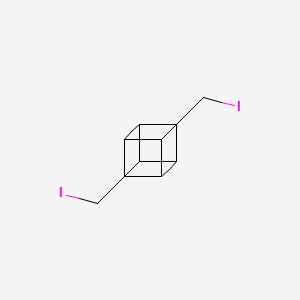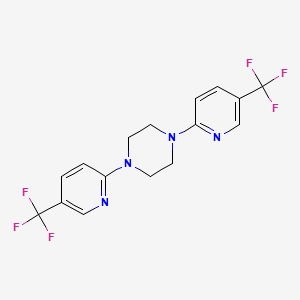
1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine is a compound that features a piperazine ring substituted with two pyridyl groups, each bearing a trifluoromethyl group
Mechanism of Action
Target of Action
Similar compounds with apiperazine core are known to interact with various biological targets, including neurotransmitter receptors and transporters .
Mode of Action
It’s known that piperazine derivatives often act asligands , binding to their target proteins and modulating their activity . The trifluoromethyl groups and pyridyl rings in the compound could potentially enhance its binding affinity and selectivity.
Biochemical Pathways
Compounds with similar structures have been used in the design and synthesis of emitters exhibiting thermally activated delayed fluorescence (tadf) .
Pharmacokinetics
The compound’s molecular weight (not provided) and its physicochemical properties such as density (1381 g/mL at 25°C), boiling point (116°C), and vapor pressure (221 mmHg at 25°C) could influence its pharmacokinetic profile .
Result of Action
Similar compounds have been used in the design and synthesis of emitters exhibiting thermally activated delayed fluorescence (tadf), indicating potential applications in optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The yields of these reactions can range from 81% to 91% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like DBU and oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the trifluoromethyl groups.
Scientific Research Applications
1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine has several scientific research applications:
Medicinal Chemistry: The piperazine ring is a common scaffold in drug design, and the trifluoromethyl groups can enhance the pharmacokinetic properties of the compound.
Materials Science: The compound can be used in the design of new materials with specific electronic properties due to the presence of the trifluoromethyl groups.
Biological Studies: The compound can be used as a ligand in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: This compound also contains trifluoromethyl groups but lacks the piperazine ring, making it less versatile in biological applications.
Bis(phthalimido)piperazine: This compound features a piperazine ring with phthalimido groups, which can be used in antimicrobial applications.
Uniqueness
1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine is unique due to the combination of the piperazine ring and the trifluoromethyl-substituted pyridyl groups. This structure provides a balance of chemical stability, biological activity, and potential for functionalization, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1,4-bis[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F6N4/c17-15(18,19)11-1-3-13(23-9-11)25-5-7-26(8-6-25)14-4-2-12(10-24-14)16(20,21)22/h1-4,9-10H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJPVXBIUDRQLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F6N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,4-Dichlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B2371212.png)
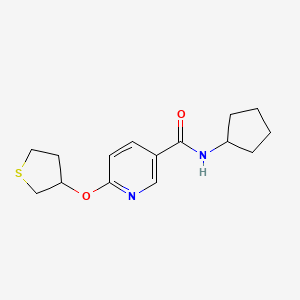
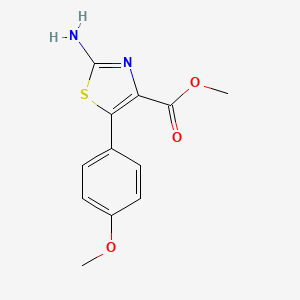
amine](/img/structure/B2371216.png)
![N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide](/img/structure/B2371218.png)
![1-[(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2371220.png)



